An In-depth Technical Guide to 6-Chlorobenzo[d]thiazole: Structure, Synthesis, and Applications
An In-depth Technical Guide to 6-Chlorobenzo[d]thiazole: Structure, Synthesis, and Applications
Abstract
6-Chlorobenzo[d]thiazole is a halogenated heterocyclic compound that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structural framework, characterized by the fusion of a benzene ring and a thiazole moiety with a chlorine substituent, imparts a distinct reactivity profile and a versatile platform for chemical modification. This technical guide provides a comprehensive overview of the core structural features, physicochemical properties, synthetic methodologies, and key applications of 6-Chlorobenzo[d]thiazole. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, offers detailed protocols, and synthesizes field-proven insights to facilitate further research and innovation.
Part 1: Molecular Structure and Physicochemical Properties
The foundational understanding of any chemical entity begins with a thorough analysis of its structure and inherent physical and chemical properties. These characteristics dictate its reactivity, biological interactions, and suitability for various applications.
Core Chemical Structure
6-Chlorobenzo[d]thiazole is an aromatic heterocyclic compound with the molecular formula C₇H₄ClNS.[1] Its structure consists of a benzene ring fused to a thiazole ring at the 4 and 5 positions. The chlorine atom is substituted at the 6-position of the bicyclic system. This fusion results in a planar, rigid scaffold that is a common feature in many biologically active molecules.
The presence of the electron-withdrawing chlorine atom at the 6-position, coupled with the inherent electronic properties of the nitrogen and sulfur heteroatoms in the thiazole ring, creates a unique electron distribution across the molecule. This influences its dipole moment, solubility, and, most importantly, its chemical reactivity and potential for intermolecular interactions with biological targets. The nitrogen atom at position 3 acts as a hydrogen bond acceptor, while the overall planar structure facilitates π-π stacking interactions.
Caption: 2D structure of 6-Chlorobenzo[d]thiazole.
Physicochemical Data Summary
A compilation of the key physicochemical properties of 6-Chlorobenzo[d]thiazole is essential for experimental design, including reaction setup, purification, and formulation.
| Property | Value | Source |
| IUPAC Name | 6-chloro-1,3-benzothiazole | [2] |
| CAS Number | 2942-10-1 | [1] |
| Molecular Formula | C₇H₄ClNS | [1] |
| Molecular Weight | 169.63 g/mol | [1] |
| Appearance | Off-white to white solid | |
| Melting Point | 43-46 °C | N/A |
| Boiling Point | 258.9±13.0 °C at 760 mmHg | N/A |
| Topological Polar Surface Area | 12.89 Ų | [1] |
| LogP | 2.95 | [1] |
| SMILES | ClC1=CC2=C(C=C1)N=CS2 | [1] |
Part 2: Synthesis and Characterization
The synthesis of 6-Chlorobenzo[d]thiazole and its derivatives is a cornerstone of its utility. Understanding the synthetic pathways and the analytical methods for its characterization is critical for ensuring purity and confirming its structure.
Synthetic Pathways: The Jacobson-Hugershoff Reaction
While various methods exist for the synthesis of the benzothiazole core, a prevalent and robust method for producing substituted benzothiazoles from anilines is the Jacobson-Hugershoff reaction. The synthesis of 6-Chlorobenzo[d]thiazole can be achieved from 4-chloroaniline. This method involves the reaction of the aniline with sulfur and a source for the C2 carbon of the thiazole ring.
A common route for a related compound, 6-chlorobenzo[d]thiazole-2-thiol, involves the high-pressure reaction of 4-chloroaniline with carbon disulfide and sulfur.[3] This underscores a general principle: the cyclization of a substituted aniline with a sulfur-containing reagent is a key strategy. The synthesis of the parent 6-Chlorobenzo[d]thiazole often proceeds through the cyclization of N-(4-chlorophenyl)thioformamide.
Caption: Generalized workflow for the synthesis of 6-Chlorobenzo[d]thiazole.
Experimental Protocol: Synthesis of 6-Chlorobenzo[d]thiazole
The following is a representative protocol adapted from established methodologies for benzothiazole synthesis.
Materials:
-
4-Chloroaniline
-
Diethyl dithioformate (or other thioformylating agent)
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Dichloromethane (DCM)
Procedure:
-
Thioformylation: Dissolve 4-chloroaniline in ethanol. Add diethyl dithioformate dropwise at room temperature and stir for 12-18 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The intermediate, N-(4-chlorophenyl)thioformamide, is formed.
-
Work-up: Remove the ethanol under reduced pressure. Dissolve the residue in DCM and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude thioformamide.
-
Oxidative Cyclization: Dissolve the crude N-(4-chlorophenyl)thioformamide in an aqueous solution of sodium hydroxide. Add a solution of potassium ferricyanide dropwise with vigorous stirring. The reaction is typically exothermic and should be cooled in an ice bath.
-
Isolation: After the addition is complete, continue stirring for another 2-3 hours. The product, 6-Chlorobenzo[d]thiazole, will precipitate out of the solution.
-
Purification: Filter the solid product, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Causality: The choice of a strong oxidizing agent like potassium ferricyanide is crucial for the intramolecular cyclization, which involves the formation of the C-S bond to close the thiazole ring. The basic medium facilitates the deprotonation steps necessary for the cyclization to occur.
Spectroscopic Characterization
Confirming the identity and purity of the synthesized 6-Chlorobenzo[d]thiazole requires a suite of spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm). The proton at the C2 position of the thiazole ring will appear as a singlet at a downfield chemical shift. The three protons on the benzene ring will exhibit a characteristic splitting pattern (e.g., a doublet, a singlet, and a doublet of doublets) based on their coupling with each other.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The C2 carbon will be significantly downfield due to its position between two heteroatoms.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight (169.63). A characteristic (M+2)⁺ peak with approximately one-third the intensity of the M⁺ peak will be observed due to the isotopic abundance of ³⁷Cl.
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C=N stretching (around 1600 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and C-Cl stretching (in the fingerprint region, typically 600-800 cm⁻¹).
Part 3: Chemical Reactivity and Derivatization
The utility of 6-Chlorobenzo[d]thiazole as a building block stems from its predictable reactivity at several key positions, allowing for the synthesis of a diverse library of derivatives.[4]
Key Reaction Sites
The molecule offers three primary sites for chemical modification:
-
The Benzene Ring: Susceptible to electrophilic aromatic substitution.
-
The Thiazole Ring: The C2 position is particularly reactive.
-
The Chlorine Substituent: Can be replaced via nucleophilic aromatic substitution.
Caption: Major reaction pathways for the derivatization of 6-Chlorobenzo[d]thiazole.
Important Chemical Transformations
-
Electrophilic Aromatic Substitution: The thiazole ring is deactivating towards electrophilic substitution on the fused benzene ring. The chlorine atom is also deactivating but is an ortho-, para- director. Therefore, electrophilic attack (e.g., nitration, sulfonation) is expected to occur at positions C4 and C7, with C7 being generally less sterically hindered.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at C6 can be displaced by strong nucleophiles such as amines, thiols, or alkoxides.[4] This reaction is often facilitated by the electron-withdrawing nature of the fused thiazole ring and may require elevated temperatures or catalysis. This pathway is exceptionally valuable for introducing diverse functional groups to build libraries of potential drug candidates.
-
Reactions at the C2 Position: The proton at the C2 position of the thiazole ring is acidic and can be removed by a strong base like an organolithium reagent (e.g., n-butyllithium).[5] The resulting C2-lithiated species is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides), allowing for the introduction of various substituents at this position.[5]
Part 4: Applications in Research and Development
The benzothiazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with diverse and potent biological activities.[6][7]
Medicinal Chemistry and Drug Development
The 6-Chlorobenzo[d]thiazole core is a key intermediate in the synthesis of compounds with a broad spectrum of pharmacological effects.[8]
-
Antimicrobial and Antifungal Agents: Many derivatives have shown promising activity against various bacterial and fungal strains.[9] The rigid, planar structure can intercalate with microbial DNA or inhibit key enzymes. For example, some N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives have been synthesized and evaluated for their antimicrobial properties.[9]
-
Anticancer Activity: The benzothiazole nucleus is a component of several potent anticancer agents. Derivatives of 6-Chlorobenzo[d]thiazole have been investigated for their ability to inhibit tumor growth by targeting various cellular pathways.[4][10]
-
Anti-inflammatory and Analgesic Properties: The scaffold has been used to develop novel non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.[4][10] These compounds often work by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).
Materials Science
Beyond pharmaceuticals, the unique electronic and photophysical properties of the benzothiazole ring system make it a valuable component in materials science.
-
Dyes and Pigments: The extended π-conjugated system of benzothiazole derivatives can absorb light in the visible spectrum, making them suitable for use as dyes and pigments.[4]
-
Organic Electronics: The electron-deficient nature of the benzothiazole ring makes it a useful building block for n-type organic semiconductors used in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells.[8]
Part 5: Safety and Handling
As with any chemical reagent, proper safety protocols must be followed when handling 6-Chlorobenzo[d]thiazole and its derivatives. While a specific safety data sheet (SDS) for the parent compound should always be consulted, information from related structures provides a general safety profile.[11][12][13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][13]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][12] Avoid contact with skin and eyes.[13]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11][12] Keep the container tightly sealed.
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[11][13] If inhaled, move to fresh air.[12] If swallowed, rinse mouth with water and seek immediate medical attention.[11][13]
Conclusion
6-Chlorobenzo[d]thiazole is a molecule of significant scientific interest, bridging the gap between synthetic chemistry, medicinal research, and materials science. Its well-defined structure, predictable reactivity, and role as a "privileged scaffold" make it an invaluable tool for researchers. The ability to selectively modify the molecule at the benzene ring, the C2 position of the thiazole, or through substitution of the chlorine atom provides a robust platform for generating chemical diversity. As research continues to uncover the vast potential of heterocyclic compounds, 6-Chlorobenzo[d]thiazole is poised to remain a key building block in the development of novel therapeutics and advanced materials.
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